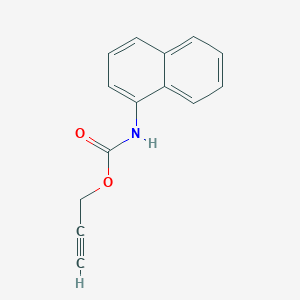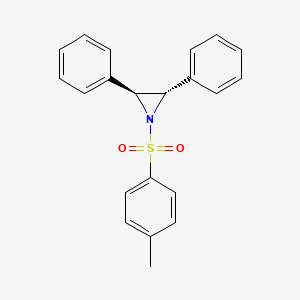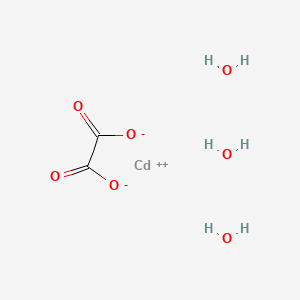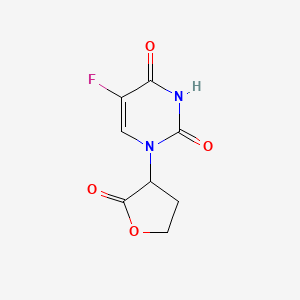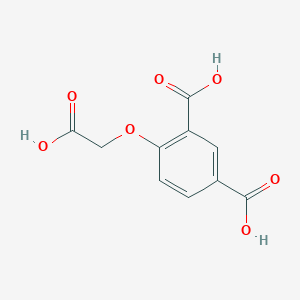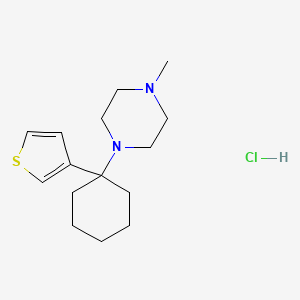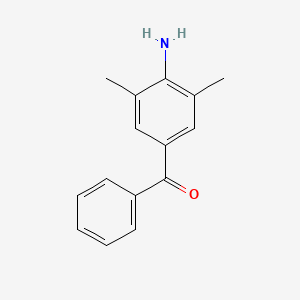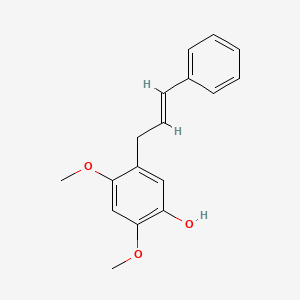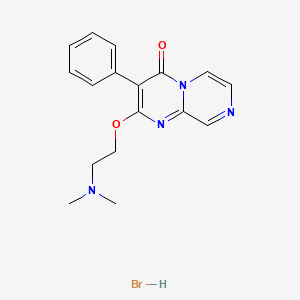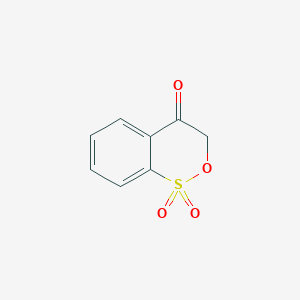
1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione is a heterocyclic compound containing sulfur, oxygen, and nitrogen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-hydroxybenzenesulfonic acids: with suitable reagents.
Oxidative cyclization: using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or continuous flow reactors: to ensure precise control over reaction conditions.
Purification techniques: such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives using oxidizing agents.
Reduction: Reduction to thiol or sulfide derivatives using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Sulfone derivatives: from oxidation.
Thiol or sulfide derivatives: from reduction.
Substituted aromatic compounds: from substitution reactions.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
作用机制
The mechanism of action of 1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione depends on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting cell function and signaling.
相似化合物的比较
Similar Compounds
Benzothiazines: Similar sulfur-containing heterocycles.
Benzoxazines: Oxygen-containing analogs.
Benzothiophenes: Sulfur-containing aromatic compounds.
Uniqueness
1H-2,1lambda~6~-Benzoxathiine-1,1,4(3H)-trione is unique due to its specific ring structure and the presence of multiple heteroatoms, which confer distinct chemical and physical properties.
属性
CAS 编号 |
25156-38-1 |
|---|---|
分子式 |
C8H6O4S |
分子量 |
198.20 g/mol |
IUPAC 名称 |
1,1-dioxo-2,1λ6-benzoxathiin-4-one |
InChI |
InChI=1S/C8H6O4S/c9-7-5-12-13(10,11)8-4-2-1-3-6(7)8/h1-4H,5H2 |
InChI 键 |
HCPHOFKCVWENMQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C2=CC=CC=C2S(=O)(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


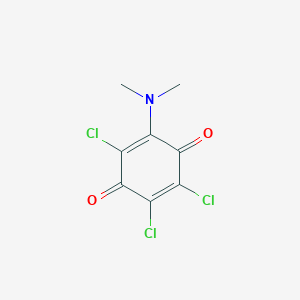
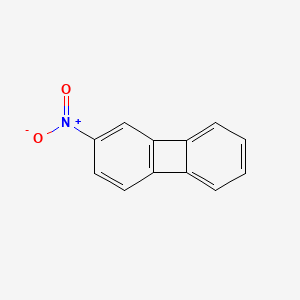
pentasilolane](/img/structure/B14698059.png)
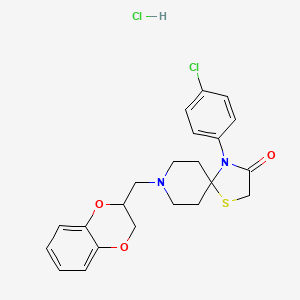
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)
